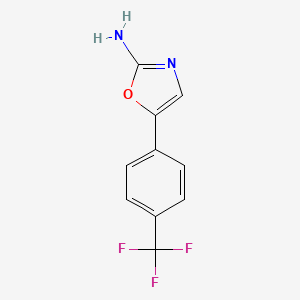![molecular formula C17H13N3O3S B2421574 3-(4-ethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326902-65-1](/img/new.no-structure.jpg)
3-(4-ethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines with various amines . The reaction is usually carried out by refluxing the reactants in the presence of phosphorus oxychloride (POCl3) for about 10 hours, followed by neutralization with potassium hydroxide (KOH) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like POCl3.
化学反応の分析
Types of Reactions
3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as amines or thiols can be used in substitution reactions, often in the presence of a base like KOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives .
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly for its antitumor activity.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action for 3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets in biological systems. For instance, its antitumor activity is believed to be due to its ability to interfere with DNA methylation processes . The compound may also interact with specific receptors or enzymes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Pyrido[3’,2’4,5]furo[3,2-d]pyrimidines: These compounds share a similar core structure but differ in the heteroatoms present.
Pyrano[4",3"4’,5’]pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These derivatives have shown neurotropic activity and are structurally related.
Uniqueness
What sets 3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its specific substitution pattern and the presence of the ethoxyphenyl group, which may contribute to its unique biological activities and chemical reactivity.
特性
CAS番号 |
1326902-65-1 |
|---|---|
分子式 |
C17H13N3O3S |
分子量 |
339.37 |
IUPAC名 |
5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C17H13N3O3S/c1-2-23-11-7-5-10(6-8-11)20-16(21)14-13(19-17(20)22)12-4-3-9-18-15(12)24-14/h3-9H,2H2,1H3,(H,19,22) |
InChIキー |
PQNFHNUTQRAETH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)
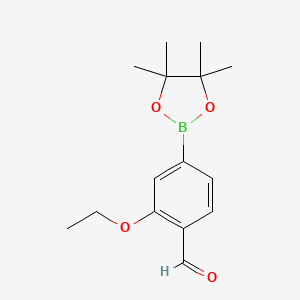

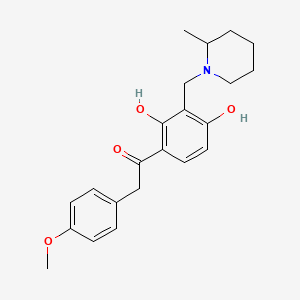
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)
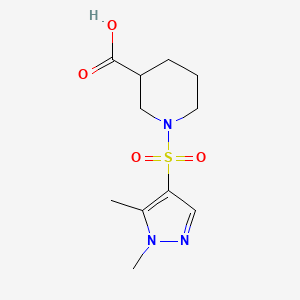
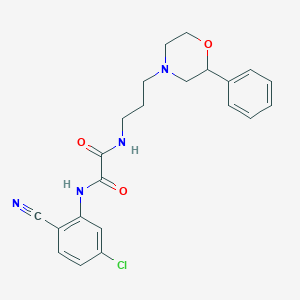
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421503.png)
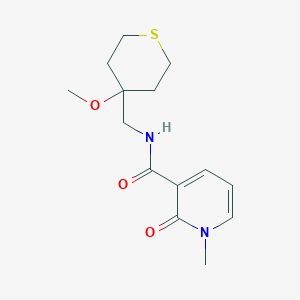

![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)
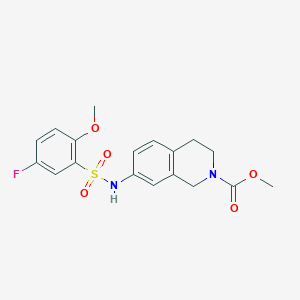
![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2421512.png)
